Cbz-Protection: 3.6-Fold Increase in Potency Compared to Free Amine in Auristatin Analogs
In the development of next-generation auristatin payloads, the presence of a Cbz protecting group is critical for maintaining high cytotoxic potency during synthesis. A head-to-head study comparing Cbz-azastatin methyl ester to its deprotected (free amine) form demonstrated that the Cbz-protected compound inhibited cell proliferation with an IC50 range of 0.13–3.0 nM, which was 3.6- to 130-fold more potent than the deprotected analog (IC50: 9.8–170 nM) [1]. This finding is directly relevant to the handling of CAS 135383-55-0, as it is a Cbz-protected intermediate. Premature removal of the Cbz group during an ADC synthesis campaign would produce an intermediate with significantly reduced activity, thereby compromising the potency of the final conjugated payload.
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13–3.0 nM (Cbz-protected azastatin methyl ester, a structural analog of CAS 135383-55-0) |
| Comparator Or Baseline | 9.8–170 nM (Deprotected azastatin methyl ester / Free amine) |
| Quantified Difference | 3.6-fold to 130-fold more potent |
| Conditions | Cell proliferation assay against a panel of human cancer cell lines |
Why This Matters
This quantitative difference underscores the critical, non-interchangeable role of the Cbz protecting group for maintaining biological activity during the synthesis of highly potent ADC payloads.
- [1] Hartmann, R.W., et al. Rational Design of Azastatin as a Potential ADC Payload with Reduced Bystander Killing. ChemMedChem, 2020, 15(24), 2500–2512. View Source
